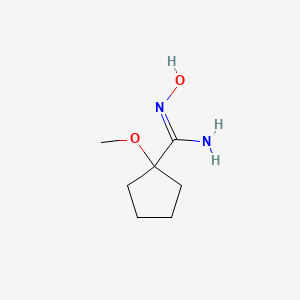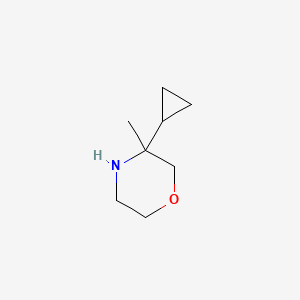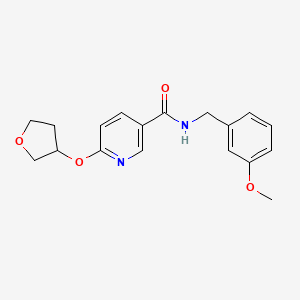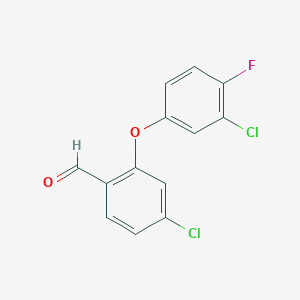![molecular formula C26H24N4O4S B2892847 N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide CAS No. 941004-76-8](/img/structure/B2892847.png)
N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Compound X’s molecular formula is C22H20N4O4S. Its IUPAC name is 4-{[(benzyloxy)carbonyl]amino}-4’-cyano-3’-fluoro-1,1’-biphenyl . The molecular structure consists of a biphenyl core with a cyano group at one end and a sulfonamide group at the other. The benzyl and ethoxyphenyl substituents contribute to its overall shape and reactivity.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the significant applications of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated their potential as Type II photosensitizers in photodynamic therapy. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for targeting cancer cells through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
The synthesis and evaluation of aminothiazole-paeonol derivatives, which include benzenesulfonamide components, have shown promising anticancer effects on various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. One specific compound demonstrated potent inhibitory activity, suggesting the potential of benzenesulfonamide derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Antimicrobial Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. Novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related to benzenesulfonamides, demonstrated promising antibacterial potency against various bacterial strains, highlighting the potential for benzenesulfonamide derivatives to be developed into effective antibacterial agents (Wang, Wan, & Zhou, 2010).
Synthesis of Pharmaceutical Intermediates
The efficient synthesis of benzonitriles from aryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has been reported, showcasing the application of benzenesulfonamide derivatives in pharmaceutical intermediate synthesis. This methodology highlights the versatility and significance of benzenesulfonamide derivatives in organic synthesis, contributing to the development of pharmaceuticals (Anbarasan, Neumann, & Beller, 2011).
Direcciones Futuras
: Al-Zaydi, K. M., Khalil, H. H., El-Faham, A., & Khattab, S. N. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 39. Read more : Sigma-Aldrich. (2015). Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. Read more
Propiedades
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-3-33-22-13-11-21(12-14-22)28-26-24(17-27)29-25(34-26)20-9-15-23(16-10-20)35(31,32)30(2)18-19-7-5-4-6-8-19/h4-16,28H,3,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLJZUZSYANBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)



